molecular formula C15H14O B195590 Dibenzosuberol CAS No. 1210-34-0

Dibenzosuberol

Cat. No. B195590
CAS RN: 1210-34-0
M. Wt: 210.27 g/mol
InChI Key: POAVRNPUPPJLKZ-UHFFFAOYSA-N
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Description

Dibenzosuberol is a compound with the molecular formula C15H14O and a molecular weight of 210.27 . It is also known as Amitriptyline Hydrochloride Imp. G (EP), Amitriptyline Imp. G (EP), and 10,11-Dihydro .


Molecular Structure Analysis

The molecular structure of Dibenzosuberol is represented by the SMILES string OC1c2ccccc2CCc3ccccc13 . This indicates that the molecule consists of a cyclic structure with a hydroxyl group attached.


Physical And Chemical Properties Analysis

Dibenzosuberol has a boiling point of 166-169 °C/1 mmHg and a melting point of 91-93 °C . It is a neat product, meaning it is in its pure form without any additives or substances .

Scientific Research Applications

Medicine

Dibenzosuberol has potential applications in the medical field, particularly as an impurity reference material in pharmaceutical analytical testing . It can be used to ensure the purity and quality of pharmaceutical products, which is crucial for patient safety and efficacy of medications.

Agriculture

In agriculture, dibenzosuberol could be explored for its role in the development of plant biostimulants. These are substances that enhance plant growth and nutrition, and dibenzosuberol’s properties might contribute to the formulation of such biostimulants .

Environmental Science

Dibenzosuberol may find applications in environmental science, particularly in the field of nanozymes. Nanozymes are nanoparticles with enzyme-like properties that can be used for environmental pollutant detection and treatment .

Industrial Processes

The compound’s role in industrial processes could be significant, especially in the synthesis of bio-solvents. Bio-solvents are derived from biological sources and are used in various industrial applications due to their eco-friendly nature .

Biotechnology

Dibenzosuberol is used in proteomics research, which is a branch of biotechnology that studies the structure and function of proteins. It serves as a specialty product for this type of research .

Material Science

In material science, dibenzosuberol could be involved in the creation of responsive hydrogels. These are materials that can change their size or shape in response to environmental stimuli and have applications in catalysis, micro-system technology, and material science .

Analytical Chemistry

Dibenzosuberol is also relevant in analytical chemistry, where it is used as a standard for ensuring the accuracy and precision of analytical methods and instruments .

Safety And Hazards

Dibenzosuberol is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAVRNPUPPJLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153104
Record name Dibenzosuberol
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dibenzosuberol

CAS RN

1210-34-0
Record name Dibenzosuberol
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Record name Dibenzosuberol
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Record name Dibenzosuberol
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Record name Dibenzosuberol
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Record name Dibenzo(b,f)cycloheptan-1-ol
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Record name DIBENZOSUBEROL
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Synthesis routes and methods

Procedure details

A mixture of 208 g of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, 2 l of ethanol, 200 g of sodium hydroxide and 300 g of zinc powder is heated to boiling under reflux while stirring for 2 hours. The still warm mixture is filtered over kieselguhr while back-washing with about 1 l of methanol. After concentration of the yellow solution to about 1 l, the thick paste obtained is partitioned between 2 l of chloroform and 1 l of water. The alkaline-aqueous phase is adjusted to pH 3 to 4 with about 400 ml of concentrated hydrochloric acid while cooling with ice and extracted with 1 l of chloroform. The combined chloroform extracts are washed with water until they are neutral and subsequently dried over magnesium sulfate in the presence of a small amount of active carbon. After filtration and concentration of the clear, light yellowish solution, there is obtained 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol as an almost white, crystalline mass with a melting point of 89-91°.
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of dibenzosuberol in peptide synthesis?

A1: Dibenzosuberol has shown promise as a protecting group for carboxylic acids during peptide synthesis []. Specifically, it has been used to protect the side chain carboxylic acid of aspartic acid. This protection strategy helps control the reactivity of the amino acid during peptide chain assembly.

Q2: How does dibenzosuberol contribute to the development of ultrahigh molecular weight polyethylene?

A2: In the realm of polymer chemistry, dibenzosuberol plays a crucial role in the design of novel nickel(II) catalysts for polyethylene production []. When incorporated into the catalyst structure, the dibenzosuberyl groups effectively shield the nickel(II) active site. This shielding significantly reduces unwanted chain transfer and branching during polymerization, resulting in the production of ultrahigh molecular weight polyethylene with exceptional linearity.

Q3: Beyond polyethylene, are there other applications for dibenzosuberol-containing catalysts?

A3: The unique shielding provided by dibenzosuberyl groups in nickel(II) catalysts extends their utility beyond polyethylene production. These catalysts exhibit high activity, thermal robustness (up to 90 °C), and compatibility with polar solvents like THF []. This makes them promising candidates for exploring controlled polymerization of a wider range of monomers, potentially leading to new materials with tailored properties.

Q4: Has dibenzosuberol been investigated for any biological activities?

A4: While research on dibenzosuberol itself is limited in the biological realm, a derivative, dibenzosuberenone, has demonstrated antiviral properties []. Specifically, dibenzosuberenone showed an inhibitory effect on rhinovirus replication in vitro, primarily by interfering with the viral entry process. This finding suggests potential antiviral applications for dibenzosuberol derivatives.

Q5: What are the key volatile components found in Allium mairei and was dibenzosuberol among them?

A5: Analysis of the volatile compounds in Allium mairei, a type of onion, revealed a diverse profile of 95 components []. The dominant compounds included various sulfides, disulfides, trisulfides, and fatty acids, contributing to the characteristic aroma and flavor of the plant. Interestingly, dibenzosuberol was identified as a minor component, representing 0.08% of the total volatile profile []. This finding broadens our understanding of the natural occurrence of this compound.

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